
N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinone derivatives are known for their wide range of biological activities, including antitumor, antiviral, and enzyme inhibitory properties. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related compounds and their syntheses, molecular structures, and biological activities, which can provide insights into the analysis of N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide.
Synthesis Analysis
The synthesis of related 4-oxoquinazolin-3(4H)-yl derivatives is described in the first paper, where the authors report the synthesis of new furan-2-carboxamide derivatives by reacting isatoic anhydride, 2-furoic hydrazide, and substituted salicylaldehydes. The reaction is catalyzed by p-TSA and facilitated by ultrasound irradiation at room temperature, which is an efficient and high-yielding method . Although the exact synthesis of N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is not detailed, similar methods could potentially be applied, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The third paper provides information on the crystal structure of a related compound, N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide. The compound crystallizes in the triclinic system and exhibits intermolecular hydrogen bonding . This suggests that N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide may also form similar hydrogen bonds, which could influence its stability and interactions with biological targets.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. However, based on the general reactivity of quinazolinone derivatives, it can be inferred that the compound may undergo reactions typical of amides, such as hydrolysis, and could participate in the formation of hydrogen bonds due to the presence of amide functional groups .
Physical and Chemical Properties Analysis
While the exact physical and chemical properties of N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide are not discussed in the provided papers, the properties of similar compounds can be indicative. Quinazolinone derivatives generally have good solubility in polar organic solvents and may exhibit solid-state stability as evidenced by the crystal structure analysis . The presence of multiple aromatic rings and amide groups in the molecule suggests it may have significant intermolecular interactions, which could affect its melting point, solubility, and other physical properties.
Relevant Case Studies
The first paper discusses the biological activity of synthesized furan-2-carboxamide derivatives as tyrosinase inhibitors, with some compounds showing potent inhibitory activity . The second paper evaluates novel propanamide derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors, identifying significant inhibitors among the synthesized compounds . These case studies highlight the potential of quinazolinone derivatives in therapeutic applications and suggest that N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide could also be evaluated for similar biological activities.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide and its derivatives are subjects of interest in synthetic chemistry, where their synthesis, physicochemical characterization, and structural features are extensively studied. For instance, a series of derivatives similar to N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide was synthesized and characterized using various spectroscopic techniques. The structural conformation of these compounds was determined through single-crystal X-ray studies, providing insights into their molecular configurations and potential interactions (Zablotskaya et al., 2013).
Biological Activities Research has also focused on evaluating the biological activities of these compounds. They have been investigated for their psychotropic, anti-inflammatory, cytotoxic, and antimicrobial properties. Some compounds within this chemical class exhibit marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects towards tumor cell lines. Their biological activities are often correlated with structural characteristics and physicochemical parameters, providing valuable information for drug design and development (Zablotskaya et al., 2013).
Antitumor Potential The antitumor potential of quinazoline derivatives, closely related to N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, has been a significant area of research. Some studies have designed, synthesized, and evaluated novel quinazolinone analogs for their in vitro antitumor activities. Certain compounds have shown promising broad-spectrum antitumor activity, with potency comparable or superior to established chemotherapeutic agents, highlighting the therapeutic potential of this chemical class in cancer treatment (Al-Suwaidan et al., 2016).
Neuropharmacological Applications Furthermore, some derivatives of N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide have been explored for their neuropharmacological applications. Compounds with similar chemical frameworks have been studied for their potential as neurokinin-1 receptor antagonists, which could have implications in managing emesis and depression. The development of water-soluble, orally active compounds in this category underscores their potential utility in clinical settings for treating neurological and psychiatric disorders (Harrison et al., 2001).
ADP-Ribosylation Inhibitors Another area of interest is the development of inhibitors targeting ADP-ribosylation, a post-translational modification involved in various cellular processes. Compounds structurally related to N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide have been synthesized and evaluated as inhibitors of the ADP-ribosyltransferase ARTD3/PARP3. These studies contribute to understanding the role of ADP-ribosylation in diseases and the potential therapeutic applications of ARTD3/PARP3 inhibitors (Lindgren et al., 2013).
Eigenschaften
IUPAC Name |
N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c24-17(21-13-6-5-12-10-20-22-16(12)9-13)7-8-23-11-19-15-4-2-1-3-14(15)18(23)25/h1-6,9-11H,7-8H2,(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOACPZLGKCRNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

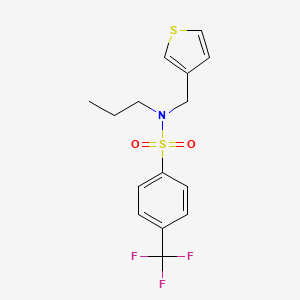
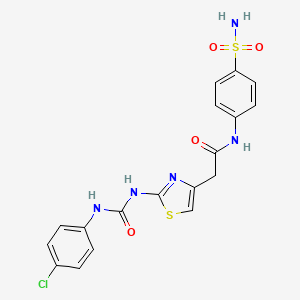
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3009474.png)
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate](/img/structure/B3009477.png)
![3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione](/img/structure/B3009478.png)
![4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3009480.png)

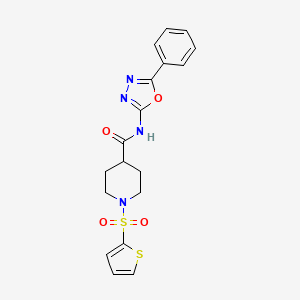
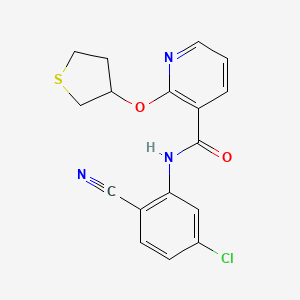
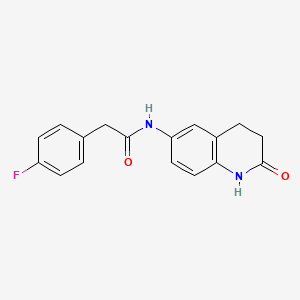

![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3009491.png)
![3-((5-(cyclopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3009494.png)
![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3009496.png)